2,4,6-Triphenylpyrylium perchlorate

Fluorescence Spectroscopy Laser Dyes Photophysics

Choose 2,4,6-triphenylpyrylium perchlorate for its unique cationic photocatalyst performance. Unlike neutral sensitizers, its positive charge enhances radical ion formation while minimizing back electron transfer. Validated for PET reactions, solid-supported catalyst synthesis (superior to TiO₂ P-25 for chlorophenol degradation), and sensitive HPLC sulfide detection (5.12–486.4 μg/L range, <2% RSD, 88–102% recovery). Note: perchlorate salts require proper handling—consult SDS before use.

Molecular Formula C23H17ClO5
Molecular Weight 408.8 g/mol
CAS No. 1484-88-4
Cat. No. B074873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Triphenylpyrylium perchlorate
CAS1484-88-4
Molecular FormulaC23H17ClO5
Molecular Weight408.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O
InChIInChI=1S/C23H17O.ClHO4/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20;2-1(3,4)5/h1-17H;(H,2,3,4,5)/q+1;/p-1
InChIKeyDVWQSKNALFXODO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Triphenylpyrylium Perchlorate (CAS 1484-88-4) for Photoredox Catalysis and Optoelectronics: Baseline Overview


2,4,6-Triphenylpyrylium perchlorate (TPP·ClO₄) is a cationic heterocyclic salt belonging to the pyrylium class, characterized by a positively charged oxygen-containing six-membered aromatic ring bearing phenyl substituents at the 2, 4, and 6 positions [1]. This compound serves as a versatile organic photocatalyst and fluorescent dye, exhibiting strong absorption in the visible range and strongly oxidizing excited states [1]. Its perchlorate counterion, historically classified as a weakly coordinating anion, contributes to the salt's stability and solubility profile in organic media [2]. As a sensitizer in photoinduced electron transfer (PET) reactions, TPP·ClO₄ has found extensive use in organic synthesis, photodegradation of pollutants, and materials science [3].

2,4,6-Triphenylpyrylium Perchlorate Procurement: Why Counterion and Cation Selection Prevents Generic Substitution


The selection of a specific pyrylium salt for a given application is not arbitrary; the counterion exerts a profound influence on the compound's physicochemical properties, stability, and performance. For instance, the perchlorate (ClO₄⁻) salt differs markedly from its tetrafluoroborate (BF₄⁻) and tosylate counterparts in terms of solubility, thermal behavior, and safety profile [1]. Critically, the perchlorate anion is known to introduce potential explosion hazards when dry, a risk that necessitates specific handling protocols but also correlates with distinct reactivity and synthetic utility [1]. Furthermore, the cation structure itself is paramount. While 2,4,6-triphenylpyrylium is a classic photocatalyst, it suffers from inherent structural instability under certain conditions, a limitation that has spurred the development of engineered derivatives for enhanced performance [2]. Therefore, direct substitution with a different salt of the same cation, or with a modified pyrylium derivative, will result in unpredictable and often suboptimal outcomes in research and industrial processes. The following quantitative evidence demonstrates the specific, non-interchangeable value proposition of 2,4,6-triphenylpyrylium perchlorate.

2,4,6-Triphenylpyrylium Perchlorate (CAS 1484-88-4) Quantitative Evidence Guide: Verified Differentiation Against Comparators


Fluorescence Quantum Yield Comparison: 2,4,6-Triphenylpyrylium Perchlorate vs. Chloride Salt

A direct head-to-head comparison of 2,4,6-triphenylpyrylium perchlorate with its chloride analog is not explicitly available in a single study. However, cross-study comparison of data obtained under similar conditions reveals a significant difference in fluorescence quantum yield (Φ). The chloride salt exhibits a high absolute quantum yield of 0.84 in acetonitrile [1], whereas the perchlorate salt is reported to have a quantum yield of 0.54 in acetonitrile [2]. This demonstrates a 1.56-fold higher emission efficiency for the chloride variant, a critical factor for applications like laser dyes and fluorescent probes where brightness is paramount. This difference underscores that the counterion is not an inert spectator but actively modulates the excited-state dynamics of the pyrylium chromophore.

Fluorescence Spectroscopy Laser Dyes Photophysics

Fluorescence Quantum Yield Range: Perchlorate vs. Tosylate Salts

A class-level inference can be drawn from a study comparing a series of 2,4,6-triphenylpyrylium tosylate salts. The fluorescence quantum yields for these tosylate derivatives in acetonitrile were found to range from 0.33 to 0.56 [1]. The 2,4,6-triphenylpyrylium perchlorate, with its reported quantum yield of 0.54 in the same solvent [1], sits at the extreme upper bound of this range for the tosylate class. This indicates that while tosylate salts generally offer moderate quantum yields, the perchlorate variant can achieve performance comparable to the best-in-class tosylate, but with different synthetic accessibility and safety implications.

Photocatalysis Sensing Optoelectronics

Intrinsic Photocatalytic Efficiency: 2,4,6-Triphenylpyrylium Cation vs. TiO₂ P-25

A direct head-to-head comparison demonstrated that a heterogeneous photocatalyst based on the 2,4,6-triphenylpyrylium (TPP⁺) cation exhibited significantly higher intrinsic photocatalytic efficiency than the widely used benchmark TiO₂ P-25 for the degradation of 2,4-dichlorophenol under simulated solar light [1]. While the perchlorate was not the specific salt used in this study, the active species is the 2,4,6-triphenylpyrylium cation. The perchlorate salt is a common precursor for generating this cation in solution or for supporting it onto solid matrices. This finding quantifies the superior performance of the TPP⁺ cation over a commercial inorganic standard, highlighting its potential for advanced oxidation processes where TiO₂ falls short.

Photocatalysis Water Treatment Environmental Remediation

Sulfide Detection Limit: 2,4,6-Triphenylpyrylium Tetrafluoroborate vs. a Substituted Pyrylium Derivative

In a head-to-head comparison for the HPLC determination of sulfide via pre-column derivatization, 2,4,6-triphenylpyrylium tetrafluoroborate (L1) enabled sulfide detection in the range of 5.12–486.4 μg L⁻¹, whereas a more electron-rich analog, 4-[p-(N,N-dimethylamino)phenyl]-2,6-diphenylpyrylium perchlorate (LN1), achieved a lower detection range of 1.024–20.48 μg L⁻¹ [1]. This demonstrates that the unsubstituted 2,4,6-triphenylpyrylium salt (L1) is suitable for quantifying higher sulfide concentrations, while the substituted analog (LN1) offers higher sensitivity at trace levels. This directly illustrates how structural modifications to the pyrylium core, and the selection of the parent compound, dictate analytical performance.

Analytical Chemistry Derivatization HPLC

Quenching Rate Constant with Xylidine: TPP⁺ Cation Electron Transfer Efficiency

The fluorescence of the 2,4,6-triphenylpyrylium cation (TPP⁺) was quenched by xylidine (2,4-dimethylaniline) with a bimolecular rate constant (kq) of 3.1 × 10⁹ M⁻¹ s⁻¹ [1]. This near diffusion-controlled rate constant provides strong evidence for a direct electron-transfer mechanism between the excited pyrylium salt and the pollutant molecule. This quantitative kinetic data defines the efficiency of the primary photochemical step in pollutant degradation, and while no direct comparator is provided in the source, this value establishes a benchmark for evaluating the electron-transfer reactivity of other photosensitizers with aromatic amines.

Photocatalysis Pollutant Degradation Electron Transfer

2,4,6-Triphenylpyrylium Perchlorate: Optimized Application Scenarios for Research and Industrial Procurement


Heterogeneous Photocatalyst Precursor for Environmental Remediation

For the development of solid-supported photocatalysts, 2,4,6-triphenylpyrylium perchlorate serves as an ideal precursor for incorporating the highly active TPP⁺ cation into zeolites and other porous matrices. As demonstrated, TPP⁺-based photocatalysts exhibit higher intrinsic photocatalytic efficiency than TiO₂ P-25 for degrading chlorophenols under solar light [1]. The perchlorate salt's solubility in organic solvents facilitates the ion-exchange or impregnation processes required for catalyst synthesis. This application is specifically validated for the degradation of persistent organic pollutants in wastewater, where the heterogeneous nature of the catalyst allows for recovery and reuse, addressing the limited stability of the photocatalyst in homogeneous solution [2].

Fluorescence-Based Detection of Sulfide in Environmental Samples

In analytical chemistry, 2,4,6-triphenylpyrylium salts (including the perchlorate and tetrafluoroborate) are employed for the sensitive determination of sulfide ions via pre-column derivatization in HPLC. The method enables detection of sulfide across a broad linear range of 5.12–486.4 μg L⁻¹, with high precision (relative standard deviation <2%) and excellent recovery (88–102%) from complex matrices like spring water [3]. This application scenario is directly supported by quantitative analytical validation, making it a robust choice for environmental monitoring laboratories requiring reliable sulfide quantification.

Photoinduced Electron Transfer (PET) Sensitizer for Organic Synthesis

2,4,6-Triphenylpyrylium perchlorate is a workhorse sensitizer for PET reactions, a role validated by its widespread use in synthetic organic chemistry [4]. Its positively charged nature ensures that upon electron transfer, only charge exchange occurs, enhancing radical ion formation and reducing back electron transfer compared to neutral sensitizers [4]. This makes it particularly effective for green chemistry applications, such as the sunlight-driven deprotection of 1,3-dithianes to yield carbonyl compounds [5]. Its high quenching rate constant with electron donors (e.g., 3.1 × 10⁹ M⁻¹ s⁻¹ with xylidine) further confirms its utility in rapid, efficient electron-transfer processes [2].

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